molecular formula C6H2BrClN2O B15238786 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile CAS No. 1445968-08-0

2-Bromo-6-chloro-3-hydroxyisonicotinonitrile

Cat. No.: B15238786
CAS No.: 1445968-08-0
M. Wt: 233.45 g/mol
InChI Key: IQKNJLALYCJLSD-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-hydroxyisonicotinonitrile is an organic compound with the molecular formula C6H2BrClN2O It is a derivative of isonicotinonitrile, featuring bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isonicotinonitrile, followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-hydroxyisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-Bromo-6-chloro-3-oxoisonicotinonitrile.

    Reduction: Formation of 2-Bromo-6-chloro-3-hydroxyisonicotinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-chloro-3-hydroxyisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloroisonicotinonitrile
  • 2-Bromo-3-hydroxyisonicotinonitrile
  • 6-Chloro-3-hydroxyisonicotinonitrile

Comparison

Compared to similar compounds, 2-Bromo-6-chloro-3-hydroxyisonicotinonitrile is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group

Properties

CAS No.

1445968-08-0

Molecular Formula

C6H2BrClN2O

Molecular Weight

233.45 g/mol

IUPAC Name

2-bromo-6-chloro-3-hydroxypyridine-4-carbonitrile

InChI

InChI=1S/C6H2BrClN2O/c7-6-5(11)3(2-9)1-4(8)10-6/h1,11H

InChI Key

IQKNJLALYCJLSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Br)O)C#N

Origin of Product

United States

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